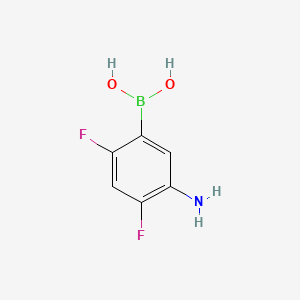

5-Amino-2,4-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-2,4-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF2NO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNIKQBSICENMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660490 | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-05-6 | |

| Record name | (5-Amino-2,4-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-2,4-difluorophenylboronic acid CAS 1218790-76-1

An In-Depth Technical Guide to 5-Amino-2,4-difluorophenylboronic acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS 1218790-76-1), a versatile building block for researchers, scientists, and drug development professionals. We will explore its unique chemical properties, synthesis, and critical applications, with a focus on its role in modern medicinal chemistry.

Introduction: The Strategic Importance of a Fluorinated Building Block

This compound is a specialized chemical reagent that has gained significant traction in the fields of organic synthesis and pharmaceutical development. Its structure is deceptively simple, yet it combines three key functional elements that make it a powerful tool for molecular design:

-

A Phenylboronic Acid Moiety: This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[1][2]

-

Dual Fluorine Substitution: The presence of two fluorine atoms on the phenyl ring dramatically alters the molecule's electronic properties. Fluorine's high electronegativity can modulate factors like acidity, lipophilicity, metabolic stability, and binding affinity of target molecules, making it a highly sought-after element in drug design.[3][4]

-

An Amine Functional Group: The amino group serves as a versatile synthetic handle, providing a reactive site for further derivatization, such as amide bond formation, allowing for the construction of more complex molecular architectures.[3]

This unique combination makes this compound a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs), particularly in oncology and for kinase inhibitors.[5]

Physicochemical Properties and Structural Analysis

The utility of this compound is rooted in its distinct physical and chemical characteristics.

| Property | Value |

| CAS Number | 1218790-76-1 |

| Molecular Formula | C₆H₆BF₂NO₂ |

| Molecular Weight | 172.93 g/mol |

| Appearance | Off-white to light beige or yellow powder |

| Melting Point | Typically in the range of 247-250 °C[6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[6] |

Structural Causality:

The molecule's reactivity is a direct consequence of its structure. The two electron-withdrawing fluorine atoms increase the Lewis acidity of the boronic acid group.[7] This enhanced acidity is crucial for efficient transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, the molecular structure is essentially planar, which can facilitate electronic delocalization between the dihydroxyboryl group and the aromatic ring.[8] The amino group at the 5-position provides a nucleophilic site, enabling a wide array of subsequent chemical modifications.

Synthesis Pathway and Protocol

The synthesis of aminofluorophenylboronic acids typically involves a multi-step process starting from a commercially available halogenated aniline derivative. A common and effective strategy is the lithium-bromine exchange followed by borylation.

Conceptual Synthesis Workflow

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X). [2][9]2. Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. [2][9]3. Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. [2][9]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide or triflate (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

In a Schlenk tube or pressure flask, combine the aryl halide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the solvent mixture (e.g., a 5:1 to 10:1 mixture of organic solvent to water).

-

Degas the solution by bubbling the inert gas through it for 10-15 minutes.

-

Add the palladium catalyst to the mixture under a positive flow of inert gas.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are paramount to ensure safety and maintain product integrity.

| Aspect | Guideline |

| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [10][11][12] |

| Handling | Use only in a well-ventilated area or under a fume hood. Avoid breathing dust. Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. [11][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [10][11][13] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. [10][11][13] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere and consider refrigeration. [6][10][13] |

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic and medicinal chemistry. The strategic placement of its amino and difluoro substituents on a phenylboronic acid core provides a unique combination of reactivity and functionality. Its principal role in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex biaryl structures, which are prevalent motifs in many drug candidates. For researchers in drug discovery, this reagent offers a reliable pathway to introduce fluorine and a key vector for diversification, ultimately accelerating the development of novel therapeutics.

References

- Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Dabrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. Available at: [Link]

- Safety Data Sheet - 4-Amino-2,5-difluorobenzonitrile. (2024, December 11). Tokyo Chemical Industry.

- Safety Data Sheet - 2,4-Difluorophenylboronic acid. (2024, September 8). Sigma-Aldrich.

- Safety Data Sheet - 4'-Amino-2',5'-diethoxybenzanilide. (2024, August 6). Sigma-Aldrich.

- Safety Data Sheet - 2,4-Difluorophenylboronic acid. (n.d.). Fisher Scientific.

- 2,4-Difluorophenylboronic acid. (n.d.). Chem-Impex.

- Safety Data Sheet - 2,4-Difluorophenylboronic acid. (2007, July 11). Thermo Fisher Scientific.

- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central.

- Phenylboronic Acid: The 'Versatile Tool' in Organic Synthesis and Biomedicine. (n.d.). BOC Sciences.

-

Valdés-Martínez, J., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o143. Available at: [Link]

- Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, SP-7(2), 205-212.

-

Marques, F., et al. (2022). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 20(21), 4265-4289. Available at: [Link]

-

Deb, M., et al. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules, 30(1), 16. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved February 12, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

- 2,4-Difluorophenylboronic acid synthesis. (n.d.). ChemicalBook.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2021). MDPI. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). MDPI. Available at: [Link]

-

Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters, 7(22), 4915-4917. Available at: [Link]

- 2,4-Difluorophenylboronic acid. (n.d.). MedChemExpress.

- 2,4-Difluorophenylboronic acid CAS#: 144025-03-6. (n.d.). ChemicalBook.

- 2,4-Difluorophenylboronic acid, ≥95%. (n.d.). Sigma-Aldrich.

-

2,4-Difluorophenylboronic acid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8143-8146. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]

- 4-Fluorophenylboronic acid, ≥95%. (n.d.). Sigma-Aldrich.

Sources

- 1. News - Phenylboronic Acid: The ‘Versatile Tool’ in Organic Synthesis and Biomedicine [shlzpharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2,4-Difluorophenylboronic acid CAS#: 144025-03-6 [m.chemicalbook.com]

- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

Solubility of 5-Amino-2,4-difluorophenylboronic acid HCl in water vs DMSO

An In-depth Technical Guide to the Solubility of 5-Amino-2,4-difluorophenylboronic acid HCl in Water vs. DMSO

Introduction

This compound hydrochloride is a key building block in contemporary medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions and its incorporation into novel pharmacophores underscore the necessity of a comprehensive understanding of its physicochemical properties. Among these, solubility stands as a paramount parameter, profoundly influencing reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability in drug discovery pipelines.[1][2]

This technical guide provides an in-depth analysis of the solubility of this compound HCl in two commonly employed and chemically distinct solvents: water and dimethyl sulfoxide (DMSO). As a Senior Application Scientist, this guide moves beyond a mere recitation of data, instead focusing on the underlying chemical principles, providing a robust experimental framework for solubility determination, and offering field-proven insights into the interpretation of these results.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of this compound HCl is a multifactorial property dictated by the interplay of its functional groups and the nature of the solvent.

-

The Boronic Acid Moiety: The B(OH)₂ group is capable of hydrogen bonding and can act as a weak Lewis acid.[3] In aqueous media, it can exist in equilibrium between the neutral trigonal planar form and an anionic tetrahedral boronate form, a characteristic that can be influenced by pH.

-

The Aromatic Ring and Substituents: The phenyl ring itself is hydrophobic. The two fluorine atoms are strongly electron-withdrawing, increasing the acidity of the boronic acid group and influencing intermolecular interactions. The amino group (-NH₂) is a key functional group that can act as a hydrogen bond donor.

-

The Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt of the amino group, forming an ammonium salt (-NH₃⁺Cl⁻). This is a critical feature, as salt formation is a common strategy to enhance the aqueous solubility of amine-containing compounds.[4] The ionic nature of the salt dramatically increases the likelihood of favorable interactions with polar solvents like water.

The Solvents: A Tale of Two Polarities

Water (H₂O): A polar, protic solvent, water is an excellent hydrogen bond donor and acceptor. Its high dielectric constant facilitates the dissociation of ionic salts. It is anticipated that the hydrochloride salt of the amino group will readily dissociate in water, and the resulting charged species, along with the hydrogen-bonding capacity of the boronic acid, will be the primary drivers of aqueous solubility.

Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent, DMSO is characterized by a strong dipole moment and is an excellent hydrogen bond acceptor but lacks a hydrogen bond-donating proton.[5] It is a powerful solvent capable of dissolving a wide range of both polar and nonpolar compounds.[6] For this compound HCl, DMSO is expected to effectively solvate the entire molecule, including the less polar aromatic portions.

Comparative Solubility Analysis: Water vs. DMSO

Theoretical Dissolution Mechanisms

The dissolution process at a molecular level is governed by the ability of the solvent to overcome the lattice energy of the solid solute and form stable solute-solvent interactions.

Dissolution in Water

In water, the ionic nature of the hydrochloride salt is expected to dominate the dissolution process. Water molecules will orient their partially negative oxygen atoms towards the positively charged ammonium group (-NH₃⁺) and their partially positive hydrogen atoms towards the chloride anion (Cl⁻), leading to strong ion-dipole interactions and hydration. The boronic acid's hydroxyl groups will also participate in hydrogen bonding with the surrounding water molecules.

Caption: Dissolution workflow in an aqueous medium.

Dissolution in DMSO

DMSO, as a strong polar aprotic solvent, will effectively solvate the compound through dipole-dipole interactions. The partially negative oxygen of the sulfoxide group will interact favorably with the boronic acid protons and the ammonium proton. The partially positive sulfur will interact with the electron-rich regions of the molecule and the chloride anion. DMSO is particularly effective at solvating both cations and anions, which should facilitate the dissolution of the salt.[7]

Caption: Dissolution workflow in a DMSO medium.

Expected Quantitative Differences

It is generally observed that aminophenylboronic acids are soluble in DMSO.[8][9] Given DMSO's broad solvation power, it is highly probable that this compound HCl will exhibit high solubility in this solvent.

The aqueous solubility will be largely dependent on the energy balance between the crystal lattice energy and the hydration energy of the ions. While the hydrochloride salt form is intended to boost water solubility, the presence of the substituted phenyl ring introduces hydrophobicity. Therefore, while solubility in water is expected to be significant due to the salt form, it may be less than that observed in DMSO.

Data Presentation

Quantitative solubility data should be summarized for clear comparison. The following table provides a template for presenting experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[10] This method measures the equilibrium concentration of a compound in a saturated solution.

Materials and Equipment

-

This compound HCl

-

Deionized Water (Type I)

-

Anhydrous DMSO (≥99.9%)

-

Analytical balance

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound HCl to a series of vials (perform in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL of water or DMSO) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24- to 72-hour period is typical.[10] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid. This is a critical step to avoid artificially high results.[11]

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

-

Filtration: Alternatively, carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter into a clean vial. Ensure the filter does not adsorb the compound.

-

-

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (DMSO is often used for HPLC analysis) of a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Accurately dilute a small aliquot of the saturated supernatant.

-

Analyze the calibration standards and the diluted sample by a validated HPLC-UV method.[5][11]

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent.

-

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by several key factors:

-

Use of Excess Solid: Guarantees that the solution is truly saturated.

-

Equilibration Time: Allows the system to reach a thermodynamic minimum, providing a true equilibrium solubility value.

-

Careful Phase Separation: Prevents undissolved particles from contaminating the sample for analysis.[10]

-

Validated Analytical Method: The use of HPLC with a calibration curve ensures accurate and precise quantification of the dissolved analyte, with the ability to separate the parent compound from any potential impurities or degradants.[11]

Conclusion

Understanding the solubility of this compound HCl in both water and DMSO is fundamental to its effective application. While it is anticipated to exhibit high solubility in DMSO and significant, salt-enhanced solubility in water, precise quantitative determination is essential. The shake-flask method, coupled with HPLC analysis, provides a robust and reliable framework for generating this critical data. By synthesizing the theoretical principles of molecular interactions with rigorous experimental practice, researchers can confidently optimize reaction conditions, develop stable formulations, and accelerate the progression of their research and development endeavors.

References

-

ACS Publications. (2016, June 24). Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO2 into Organic Carbonate in Water. Retrieved from [Link]

-

Kerns, E. H., & Di, L. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis. Retrieved from [Link]

-

ChemBK. (2024, April 10). (3-aminophenyl)boronic acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Sporzyński, A., et al. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate. Retrieved from [Link]

-

All Reactions. (2025, February 20). Hydrochloride salt: Significance and symbolism. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rheolution.com [rheolution.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wisdomlib.org [wisdomlib.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. 3-Aminophenylboronic acid monohydrate | 206658-89-1 [chemicalbook.com]

- 10. raytor.com [raytor.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Chemical structure and SMILES code for 5-Amino-2,4-difluorophenylboronic acid

[1]

Executive Summary

5-Amino-2,4-difluorophenylboronic acid is a specialized organoboron scaffold critical to modern medicinal chemistry.[1] It serves as a "privileged structure" for introducing metabolic stability and electronic tuning into drug candidates.[1] The unique substitution pattern—combining an electron-donating amino group with two electron-withdrawing fluorine atoms—creates a push-pull electronic system that modulates the Lewis acidity of the boron center.[1] This property is exploited in glucose-responsive insulin delivery systems (where pKa tuning is vital) and in the design of fluoroquinolone antibiotics and kinase inhibitors .[1]

This guide details the chemical identity, synthesis, and application of this compound, providing researchers with a validated roadmap for its utilization in high-value synthesis.

Chemical Identity & Structure

Nomenclature and Identifiers[1]

-

IUPAC Name: (5-Amino-2,4-difluorophenyl)boronic acid[1][2][3][4][5][6][7][8][9]

-

CAS Registry Number:

-

Molecular Formula:

[1][3] -

Molecular Weight: 172.93 g/mol [1]

Structural Codes

| Type | Code |

| Canonical SMILES | OB(O)c1c(F)cc(F)c(N)c1 |

| Isomeric SMILES | Nc1cc(F)cc(B(O)O)c1F (Alternative indexing) |

| InChI Key | QQLRSCZSKQTFGY-UHFFFAOYSA-N (Base structure) |

Structural Analysis & Electronic Properties

The positioning of substituents is chemically strategic:

-

C1 (Boron): The electrophilic center.

-

C2 & C4 (Fluorine): These atoms exert a strong inductive electron-withdrawing effect (-I), which increases the Lewis acidity of the boron atom compared to phenylboronic acid.[1] This lowers the pKa of the boronic acid (typically from ~8.8 to ~7.5–8.0), making it capable of binding diols (like glucose) at physiological pH.

-

C5 (Amino): Provides a handle for amide coupling or reductive amination, allowing the scaffold to be tethered to polymers or drug cores. It also offers a weak mesomeric donation (+M) that fine-tunes the electron density of the ring.[1]

Synthesis & Manufacturing

The synthesis of this compound is challenging due to the incompatibility of the free amino group with many lithiation reagents. A protection-deprotection strategy or a transition-metal-catalyzed approach is required.[1]

Validated Synthetic Route (Lithiation Strategy)

This protocol avoids the use of unstable diazonium intermediates.

Precursors: 1-Bromo-2,4-difluoro-5-nitrobenzene or N-protected 5-bromo-2,4-difluoroaniline.[1]

Step-by-Step Protocol:

-

Protection: If starting with the aniline, protect the amine as a bis-trimethylsilyl (TMS) derivative or a bulky carbamate (Boc) to prevent deprotonation of the N-H bond by organolithiums.

-

Reagents:

,

-

-

Lithium-Halogen Exchange: Treat the protected aryl bromide with

-Butyllithium (-

Critical Control: Temperature must be maintained below -70°C to prevent "benzyne" formation via elimination of LiF.[1]

-

-

Borylation: Quench the aryllithium intermediate with an excess of Triisopropyl borate (

) or Trimethyl borate ( -

Hydrolysis & Deprotection: Acidic workup (HCl/MeOH) simultaneously hydrolyzes the boronate ester and removes the silyl/Boc protecting groups.

-

Isolation: The product is isolated as the Hydrochloride salt to improve stability against dehydration (boroxine formation).

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathway via cryogenic lithiation-borylation.[1]

Applications in Drug Discovery & Delivery[1]

Antibacterial Agents (Fluoroquinolones)

The 5-amino-2,4-difluorophenyl moiety is a high-value N1-substituent in next-generation fluoroquinolones.[1][12]

-

Mechanism: The 2,4-difluoro substitution pattern alters the spatial orientation of the phenyl ring relative to the quinolone core (distorted orientation), which enhances binding affinity to DNA gyrase and Topoisomerase IV.

-

Key Example: 8-Chloroquinolone derivatives incorporating this moiety show potency superior to Trovafloxacin against MRSA and Streptococcus pneumoniae.[1][12]

Glucose-Responsive Insulin Delivery (Smart Polymers)

This compound is a cornerstone in the development of "Artificial Pancreas" technologies.[1]

-

The pKa Problem: Standard phenylboronic acid has a pKa of ~8.8, meaning it does not effectively bind glucose (a diol) at physiological pH (7.4).

-

The Solution: The two fluorine atoms in this compound withdraw electron density, lowering the pKa to ~7.[1]8. This allows the boronic acid to exist in equilibrium between its neutral and anionic forms at pH 7.4.[1]

-

Mechanism:

-

The boronic acid is attached to a polymer backbone via the 5-amino group.[1]

-

At high glucose concentrations (hyperglycemia), glucose binds to the boronic acid, increasing the negative charge density of the polymer.

-

This charge repulsion causes the polymer hydrogel to swell, releasing encapsulated insulin.

-

Logic of Scaffold Selection

Figure 2: Decision tree illustrating the selection of the difluoro-amino scaffold for physiological applications.

Handling, Stability & Analytics

Storage & Stability

-

Dehydration: Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible upon dissolution in aqueous solvents.[1]

-

Protodeboronation: The presence of the amino group and fluorine atoms can make the C-B bond susceptible to cleavage under harsh basic conditions.[1]

-

Recommendation: Store as the Hydrochloride salt at 2–8°C under an inert atmosphere (Argon) to prevent oxidation of the aniline and dehydration.

Analytical Data

References

-

Synthesis & Antibacterial Application

-

Glucose Sensing & pKa Tuning

-

Chemical Vendor Data (CAS Verification)

-

Boronic Acid Properties

Sources

- 1. scribd.com [scribd.com]

- 2. 5-AMINO-2-FLUOROPHENYLBORONIC ACID | 873566-74-6 [chemicalbook.com]

- 3. This compound hydrochloride | CAS 1218790-76-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. N/A,2,4-Difluoro-5-(methoxycarbonyl)phenylboronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Boronic Acids & Esters - Reagents for Chemical Synthesis - Products – abcr Gute Chemie [abcr.com]

- 6. Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [1072952-05-6] | Chemsigma [chemsigma.com]

- 8. No results for search term "3D-CVD60842" | CymitQuimica [cymitquimica.com]

- 9. 5-amino-2,4-dichlorophenol,hydrochloride | CAS#:197178-93-1 | Chemsrc [chemsrc.com]

- 10. echemi.com [echemi.com]

- 11. This compound hydrochloride - 上海柯维化学技术有限公司 [kewelchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Amide Coupling of 5-Amino-2,4-difluorophenylboronic Acid

[1][2][3]

Executive Summary

This compound is a highly specialized building block often used in the synthesis of kinase inhibitors and proteasome inhibitors.[1] Successful amide coupling requires a delicate balance: the carboxylic acid partner must be highly activated to overcome the low nucleophilicity of the fluorinated aniline, yet the reaction conditions must remain mild enough to prevent the cleavage of the C-B bond (protodeboronation).

Recommended Strategy:

-

Primary Protocol: T3P® (Propylphosphonic anhydride) activation.[1][2] This reagent provides high activation energy with a non-acidic byproduct profile, minimizing side reactions.

-

Alternative Protocol: Acid Chloride generation (via Oxalyl Chloride).[1][3] Reserved for sterically hindered carboxylic acids where T3P conversion is incomplete.[1]

Chemical Context & Challenges[1][5][6][7]

Electronic Deactivation

The target molecule features an amino group at position 5. The fluorine atoms at positions 2 and 4 exert a strong electron-withdrawing effect (inductive and mesomeric).

-

F at Position 4 (Ortho to amine): Strong inductive withdrawal (-I), significantly lowering the pKa of the conjugate acid and reducing nucleophilicity.

-

F at Position 2 (Para to amine): Resonance donation (+M) competes with inductive withdrawal (-I), but the net effect in polyfluorinated systems remains deactivating.

Boronic Acid Instability (Protodeboronation)

Boronic acids are prone to protodeboronation , where the C-B bond is replaced by a C-H bond.[4]

-

Mechanism: Base-catalyzed hydrolysis is the primary pathway.[1] The presence of ortho-fluorine substituents (Position 2 and 4 relative to Boron? No, in this isomer, F is at 2 and 4. Boron is at 1. Therefore, F is ortho and para to the Boron).

-

Risk Factor: The ortho-fluorine (Position 2) accelerates deboronation by stabilizing the transition state of the hydrolytic cleavage. High temperatures (>50°C) and strong bases (NaOH, unhindered pyridines) must be avoided.

Protocol A: T3P® Coupling (Recommended)

Rationale: T3P acts as a powerful dehydrating agent that drives the reaction to completion without generating acidic byproducts (like HCl) or requiring high temperatures. Its cyclic anhydride structure minimizes epimerization of the carboxylic acid partner.

Materials

-

Acid: Carboxylic acid partner (1.1 equiv)[1]

-

Coupling Agent: T3P® (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).[1] Avoid DMF if possible to simplify workup.

Step-by-Step Procedure

-

Preparation: Charge a reaction flask with the Carboxylic Acid (1.1 equiv), the Amine (1.0 equiv), and the solvent (EtOAc, concentration ~0.1 M).

-

Base Addition: Cool the mixture to 0°C . Add DIPEA (3.5 equiv) dropwise. Stir for 10 minutes.

-

Note: The mixture may remain a suspension; this is acceptable.

-

-

Activation & Coupling: Add T3P solution (2.0 equiv) dropwise over 5 minutes.

-

Reaction: Allow the reaction to warm to Room Temperature (20-25°C) . Stir for 12–24 hours.

-

Workup (Crucial for Boronic Acid Survival):

Protocol B: Acid Chloride Method (Alternative)

Rationale: If the carboxylic acid is extremely hindered, T3P may fail. Converting the acid to an acid chloride generates a highly reactive electrophile.

Materials

-

Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2 drops)

-

Scavenger: Polymer-supported amine or solid carbonate (optional but recommended).[1]

Step-by-Step Procedure

-

Acid Chloride Formation:

-

Coupling:

-

In a separate flask, dissolve this compound (1.0 equiv) and DIPEA (3.0 equiv) in dry THF.

-

Cool amine solution to -10°C (ice/salt bath).[1]

-

Add the Acid Chloride solution dropwise to the amine solution.

-

-

Completion: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]

Experimental Workflow Visualization

Caption: Decision tree and workflow for amide coupling of fluorinated aminophenylboronic acids.

Troubleshooting & Optimization

| Issue | Observation (LCMS) | Root Cause | Solution |

| No Reaction | Only starting materials visible. | Amine nucleophilicity is too low.[1] | Switch to Method B (Acid Chloride) or increase T3P to 4.0 equiv and heat to 40°C (max). |

| Protodeboronation | Mass corresponds to [Product - B(OH)₂ + H].[1] | Reaction pH > 9 or Temp > 50°C. | Reduce base equivalents (DIPEA). Ensure temperature stays < 25°C. |

| Boroxine Formation | Broad peaks, confusing NMR. | Self-condensation of boronic acid.[1] | Add 5% water to the NMR solvent or treat with aqueous mannitol/sorbitol to monomerize. |

| Low Solubility | Precipitation of reagents.[1] | Poor solubility of zwitterion. | Use a co-solvent mixture: DCM/DMF (4:1) or 2-MeTHF.[1][9] |

Pro-Tip: Pinacol Protection

If the free boronic acid proves too unstable or difficult to purify, convert it to a Pinacol Ester before the amide coupling.

-

React this compound with Pinacol (1.1 eq) in THF with MgSO₄ (drying agent) for 2h.

-

Filter and use the crude amine-boronate ester in the T3P coupling protocol.[1]

-

The Pinacol ester is significantly more stable on silica gel and during workup.

References

-

Application of Boronic Acid-AVTs: S. Sudhakar, et al. "Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems."[1][5] PLoS ONE, 2012. Describes the specific use of this compound in carbodiimide coupling.

-

T3P® Reagent Advantages: J. R. Dunetz, et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Review of T3P utility for electron-deficient amines. [1]

-

Protodeboronation Mechanisms: P. A. Cox, et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016. Mechanistic insights into base-catalyzed deboronation relevant to fluorinated species. [1]

-

General Amide Coupling Guide: Common Organic Chemistry. "Amide Coupling using T3P." Standard protocols and stoichiometry.

Sources

- 1. US3247200A - Process for preparing amino-carboxylic acid amides - Google Patents [patents.google.com]

- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 3. reddit.com [reddit.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

Introduction: Navigating the Challenge of Electron-Deficient Coupling Partners

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of Electron-Deficient Arylboronic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with exceptional functional group tolerance and reliability. This palladium-catalyzed transformation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] While the coupling of electron-rich or neutral arylboronic acids is often straightforward, researchers frequently encounter significant challenges when dealing with electron-deficient counterparts.

Electron-withdrawing groups on the arylboronic acid decrease the nucleophilicity of the boronic acid's aryl group, which can significantly hinder the crucial transmetalation step of the catalytic cycle.[3][4] This often leads to sluggish reactions, low yields, and increased side reactions like protodeboronation. This guide provides a comprehensive overview of the mechanistic hurdles and presents field-proven strategies and detailed protocols for successfully coupling these challenging substrates. We will delve into the rationale behind catalyst selection, ligand design, and reaction parameter optimization to empower researchers to overcome these synthetic obstacles.

The Mechanistic Hurdle: Why Electron Deficiency Matters

To understand the solution, one must first grasp the problem. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation : This is the key step where the organic group from the boron reagent (Ar²) is transferred to the palladium center. The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., Ar²-B(OH)₃⁻), which facilitates this transfer.[7][8] For electron-deficient arylboronic acids, the reduced electron density on Ar² makes it a poorer nucleophile, rendering this step slow and often rate-limiting.[3]

-

Reductive Elimination : The two coupled organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

The core challenge is to select a catalytic system that accelerates the sluggish transmetalation step without compromising the other phases of the cycle.

Pillar 1: Strategic Selection of the Palladium Catalyst and Ligand

The choice of palladium source and, more critically, the phosphine ligand is paramount for success. Early catalysts like Pd(PPh₃)₄ often prove inadequate for these demanding couplings, requiring high temperatures and catalyst loadings.[9][10] Modern catalysis has shifted towards systems that generate highly active, monoligated Pd(0) species in situ, which is achieved through the use of specialized ligands and precatalysts.[11][12]

The Power of Bulky, Electron-Rich Phosphine Ligands

The breakthrough in coupling challenging substrates came with the development of dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[9][13] These ligands possess two key features that are essential for coupling electron-deficient partners:

-

High Electron-Donating Ability : The electron-rich nature of these phosphines increases the electron density on the Pd(0) center, which promotes the initial, often difficult, oxidative addition step, especially with less reactive aryl chlorides.[12][14]

-

Steric Bulk : The large size of these ligands favors the formation of a highly reactive, 14-electron monoligated L-Pd(0) complex. This steric hindrance also facilitates the final reductive elimination step to release the product.[12][15]

Palladium Precatalysts: The Key to Reproducibility and Activity

While generating the active catalyst from a Pd(0) source like Pd₂(dba)₃ and a separate ligand is possible, this approach can suffer from irreproducibility.[16][17] Well-defined Pd(II) precatalysts have emerged as a superior solution. These are air- and moisture-stable complexes that efficiently and reliably generate the active L-Pd(0) catalyst under reaction conditions.[11][16][18]

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 10. pure.hw.ac.uk [pure.hw.ac.uk]

- 11. scispace.com [scispace.com]

- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. media.abcr.com [media.abcr.com]

- 17. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Stability of 5-Amino-2,4-difluorophenylboronic acid in basic aqueous media

This guide serves as a specialized technical resource for researchers working with 5-Amino-2,4-difluorophenylboronic acid . It addresses the critical instability issues inherent to fluorinated boronic acids in basic media, providing mechanistic insights and actionable protocols.

Module 1: Stability Mechanics & Degradation Pathways

Q1: Why is this compound unstable in basic aqueous media?

A: The instability is primarily driven by base-catalyzed protodeboronation , a process significantly accelerated by the ortho-fluorine substituent.

The Mechanism:

-

Boronate Formation: In basic media (pH > 7), the hydroxide ion attacks the Lewis-acidic boron atom, converting the neutral boronic acid (sp²) into a negatively charged tetrahedral boronate anion (sp³).

-

C-B Bond Cleavage: The ortho-fluorine atom (at position 2) is highly electronegative. It withdraws electron density from the ring (inductive effect,

), stabilizing the developing negative charge on the ring carbon during the transition state of the C-B bond cleavage. -

Irreversible Hydrolysis: The C-B bond breaks, releasing boric acid and protonating the ring to form the degradation byproduct, 2,4-difluoroaniline .

The "Amino" Factor:

While the 5-amino group is electron-donating (

Q2: How do I distinguish between "dehydration" and "degradation"?

A: It is critical not to confuse these two processes:

-

Dehydration (Reversible): Upon storage, boronic acids lose water to form cyclic trimers called boroxines (anhydrides). This is a physical change. Boroxines are chemically competent in Suzuki couplings and will re-hydrolyze to the free acid in aqueous media.

-

Protodeboronation (Irreversible): This is the chemical cleavage of the C-B bond. Once this occurs, the boron moiety is lost, and the aryl core becomes an unreactive impurity (2,4-difluoroaniline).

Diagnostic Table:

| Observation | Cause | Status | Action |

| Melting Point Depression | Boroxine formation | Active | Dry the solid; proceed with reaction. |

| Insoluble White Precipitate | Boroxine polymer | Active | Use polar solvent (MeOH/DMF) to dissolve. |

| LCMS: [M-B(OH)2+H] peak | Protodeboronation | Dead | Purify or discard batch. |

| NMR: New aromatic signals | Protodeboronation | Dead | Check for 2,4-difluoroaniline signals. |

Module 2: Reaction Optimization (The "How")

Q3: My Suzuki coupling yields are low (<30%). The boronic acid is disappearing, but no product is forming. What is happening?

A: You are likely experiencing competitive protodeboronation . The rate of decomposition is faster than the rate of transmetallation.

The Solution: "Fast & Dry" Protocol To outcompete decomposition, you must accelerate the cross-coupling cycle or remove the destabilizing hydrolysis pathway.

-

Switch Bases: Move from strong hydroxides (NaOH, KOH) or carbonates (Na₂CO₃) to mild, non-nucleophilic bases like K₃PO₄ (Potassium Phosphate Tribasic) or KF (Potassium Fluoride).

-

Reduce Water: Use anhydrous conditions. While Suzuki couplings typically require water for boronate formation, unstable substrates perform better with minimal water.

-

System: Dioxane/H₂O (10:1) or Toluene/K₃PO₄ (solid)/Catalytic Water.

-

-

Active Catalyst: Use a catalyst with a high turnover frequency (TOF) to ensure transmetallation happens seconds after boronate formation.

-

Recommendation:XPhos Pd G3 or SPhos Pd G3 .[1] These precatalysts activate rapidly and the bulky ligands facilitate oxidative addition/transmetallation.

-

Q4: Should I protect the amine group?

A: Generally, no . The free amine is compatible with most Suzuki conditions. Protecting it (e.g., with Boc) adds two steps (protection/deprotection) and may actually increase lipophilicity, making purification harder. However, if you observe the amine coordinating to the Pd catalyst (poisoning), use an acid scavenger or protect as an acetamide.

Module 3: Visualization & Troubleshooting

Pathway Diagram: Stability vs. Degradation

Caption: Kinetic competition between the productive Suzuki coupling pathway (Green) and the destructive protodeboronation pathway (Red). The ortho-fluorine accelerates the red path.

Decision Tree: Optimizing Reaction Conditions

Caption: Step-by-step logic for diagnosing reaction failure. The presence of the aniline byproduct confirms base-mediated decomposition.

Module 4: Validated Experimental Protocols

Protocol A: Stability Test (Self-Validation)

Before committing valuable starting material, run this 1-hour test.

-

Prepare: Dissolve 5 mg of this compound in 0.5 mL of the intended reaction solvent (e.g., Dioxane/Water 4:1).

-

Heat: Heat to reaction temperature (e.g., 80°C) for 30 minutes.

-

Analyze: Run LCMS.

-

Pass: >90% Parent Mass (or Boroxine mass).

-

Fail: Significant peak for 2,4-difluoroaniline (MW ~129 Da).

-

Correction: If Fail, repeat with K₃PO₄ or reduce temperature.

-

Protocol B: Optimized Suzuki Coupling (High Success Rate)

Designed for unstable fluoro-aryl boronic acids.

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.5 equiv)

-

Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv, finely ground)

-

Solvent: THF or 1,4-Dioxane (degassed)

-

Water: 2-5% v/v (Strictly controlled)

-

-

Procedure:

-

Charge a microwave vial with Aryl Halide, Boronic Acid, Base, and Catalyst.[2]

-

Seal and purge with Argon/Nitrogen (3 cycles).

-

Add degassed Solvent and Water via syringe.

-

Rapid Heating: Place in a pre-heated oil bath at 80°C or microwave at 80°C for 30-60 minutes. Note: Long reaction times favor degradation.

-

Workup: Dilute with EtOAc, wash with water, dry over MgSO₄.

-

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[4]

- Context: Establishes the kinetic mechanism of protodeboronation in fluorinated boronic acids, highlighting the role of pH and substituents.

-

Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[4]

- Context: Provides the foundational "Fast & Dry" protocol using Buchwald precatalysts (XPhos)

-

Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

- Context: Discusses alternative strategies (using BF3K salts) if the free boronic acid proves too unstable.

Sources

- 1. reddit.com [reddit.com]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

Technical Support Center: Optimization of Boronic Acid pKa for Physiological Glucose Monitoring

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for the critical task of optimizing boronic acid pKa for glucose monitoring at physiological pH (≈7.4). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your efforts are both efficient and scientifically sound.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts that underpin all experimental work in this field. Understanding these principles is crucial for effective troubleshooting.

Q1: Why is the pKa of a boronic acid so critical for physiological glucose sensing?

The ability of a boronic acid to bind with a diol, such as glucose, is overwhelmingly dependent on its Lewis acidity. In an aqueous solution, boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][2] It is the anionic tetrahedral form that is predominantly responsible for covalently binding to diols.[2][3]

The pKa is the pH at which the concentrations of the neutral trigonal acid and the anionic tetrahedral boronate are equal. For efficient glucose binding at physiological pH (~7.4), a significant population of the boronic acid molecules must be in the active anionic state. If the pKa is too high (e.g., >9 for unsubstituted phenylboronic acid), only a small fraction will be in the anionic form at pH 7.4, leading to poor glucose affinity and low sensor sensitivity.[4][5] Therefore, a core goal is to synthesize boronic acids with a pKa close to physiological pH to maximize the concentration of the glucose-receptive species.[1][6]

Q2: What is the "pKa matching" principle?

The "pKa matching" principle suggests that for optimal binding and sensing, the pKa of the boronic acid should be closely matched to the pH of the working environment. For physiological applications, this means targeting a pKa of approximately 7.4. This ensures that the sensor operates in the pH range where the equilibrium between the neutral and anionic forms is most sensitive to the addition of glucose. The binding of glucose stabilizes the tetrahedral anionic state, effectively lowering the apparent pKa of the boronic acid and shifting the equilibrium. This shift is the basis for the sensor's signal.

Q3: How do chemical modifications to a phenylboronic acid (PBA) structure alter its pKa?

The pKa of a PBA can be rationally tuned by adding substituents to the phenyl ring. This is a classic application of physical organic chemistry principles, often correlated using the Hammett equation.[7][8][9]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), sulfonyl (-SO₂R), and halogens (-F, -Cl) pull electron density away from the boron atom.[7][10] This increases the Lewis acidity of the boron, making it more favorable to accept a hydroxide ion to form the tetrahedral boronate. Consequently, EWGs lower the pKa.[6][10] For example, 3-nitrophenylboronic acid has a pKa of ~7.1, significantly lower than the ~8.8 of unsubstituted PBA.[10]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the boron atom, decreasing its Lewis acidity and making the formation of the anionic boronate less favorable. This results in a higher pKa.

-

Intramolecular Coordination: Placing a Lewis base, such as a tertiary amine, in a position ortho to the boronic acid can lead to the formation of an intramolecular B-N coordination bond.[1][3] This pre-organizes the boron into a tetrahedral-like geometry, significantly lowering the pKa and making it highly sensitive to glucose at physiological pH.[1]

Section 2: Key Experimental Workflows & Protocols

Here we provide validated, step-by-step protocols for the essential experiments required to characterize your boronic acid sensors.

Protocol 1: Determination of Boronic Acid pKa via UV-Vis Spectrophotometry

This method relies on the different UV absorbance spectra of the trigonal and tetrahedral forms of the boronic acid.

A. Materials & Reagents:

-

Boronic acid compound of interest

-

High-purity water (Milli-Q or equivalent)

-

A series of buffers (e.g., phosphate, borate) covering a pH range from ~6 to 11.

-

0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

-

Calibrated pH meter

-

UV-Vis spectrophotometer with quartz cuvettes

B. Step-by-Step Protocol:

-

Prepare a Stock Solution: Accurately prepare a stock solution of your boronic acid (e.g., 1 mM) in a suitable solvent (e.g., water or a water/DMSO mixture if solubility is an issue).

-

Prepare Buffer Series: Prepare a set of buffers with constant ionic strength, spanning the expected pKa range. For a typical analysis, prepare buffers at 0.5 pH unit increments from pH 6.0 to 11.0.

-

Sample Preparation: For each pH point, add a fixed amount of the boronic acid stock solution to a cuvette and dilute with the corresponding buffer to a final concentration (e.g., 50 µM). Ensure the final concentration of any organic co-solvent is constant across all samples.

-

Spectrophotometric Measurement:

-

Measure the UV-Vis spectrum (e.g., from 220 nm to 350 nm) for each sample.

-

The transition from the neutral trigonal form to the anionic tetrahedral form often results in a noticeable change in the absorbance profile.[11]

-

-

Data Analysis:

-

Identify a wavelength where the change in absorbance upon pH titration is maximal.

-

Plot the absorbance at this wavelength against the measured pH of each solution.

-

Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal Boltzmann fit), where the inflection point of the curve corresponds to the pKa.

-

C. Self-Validation & Controls:

-

Ensure the pH meter is calibrated with at least three standard buffers before use.

-

Run a blank spectrum for each buffer solution to subtract any background absorbance.

-

Confirm that the spectral changes are reversible by titrating the pH back down.

Protocol 2: Assessing Glucose Affinity via Alizarin Red S (ARS) Competitive Binding Assay

This is a colorimetric displacement assay used to determine the binding constant of your boronic acid for glucose, especially useful when the boronic acid itself is not fluorescent.[12][13] ARS is a dye containing a catechol moiety that binds to boronic acids, causing a distinct color change.[14][15] When glucose is added, it competes with ARS for the boronic acid, displacing the dye and reversing the color change.[11][15]

A. Materials & Reagents:

-

Boronic acid compound

-

Alizarin Red S (ARS)

-

D-Glucose

-

Physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

UV-Vis Spectrophotometer or plate reader

B. Step-by-Step Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of your boronic acid, ARS, and glucose in the pH 7.4 buffer.

-

Determine Optimal Boronic Acid:ARS Ratio: Titrate the ARS solution with your boronic acid to find the concentration that gives a significant and stable absorbance shift, indicating the formation of the boronic acid-ARS complex. This complex often appears orange, while free ARS is red.[15]

-

Competitive Displacement Assay:

-

Prepare a series of solutions containing a fixed concentration of the pre-formed boronic acid-ARS complex.

-

To this series, add increasing concentrations of glucose (from 0 mM to a concentration expected to saturate the boronic acid, e.g., 100 mM).

-

Allow the solutions to equilibrate (typically 15-30 minutes).

-

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength corresponding to the free ARS dye (e.g., ~513 nm).[15] As glucose displaces ARS, the absorbance at this wavelength will increase.

-

Data Analysis:

-

Plot the change in absorbance against the glucose concentration.

-

Fit the data to a suitable binding isotherm (e.g., one-site competitive binding model) to calculate the association constant (Ka) or dissociation constant (Kd) for the boronic acid-glucose interaction.

-

C. Self-Validation & Controls:

-

Run a control experiment with glucose and ARS alone to ensure there is no direct interaction.

-

Run another control with the boronic acid and glucose alone to check for any intrinsic spectral changes.

-

Perform the experiment in triplicate to ensure reproducibility.

Section 3: Troubleshooting Guide

Even with optimized protocols, challenges arise. This section addresses common problems in a direct Q&A format.

Q: Issue: My synthesized boronic acid has a pKa that is too high (>8.5) for effective sensing at pH 7.4.

A: Root Cause Analysis & Solution Pathway

-

Causality: A high pKa indicates that the neutral trigonal form of the boronic acid is too stable relative to the anionic tetrahedral form at pH 7.4. This is likely due to insufficient electron-withdrawing character on the aromatic ring or the absence of stabilizing intramolecular interactions.

-

Solution: The primary solution is synthetic modification to increase the Lewis acidity of the boron atom.

-

Introduce Electron-Withdrawing Groups (EWGs): Re-synthesize the molecule to include EWGs on the phenyl ring. A common and effective strategy is to add a nitro (-NO₂) or fluoro (-F) group at the meta- or para-position.[7][10] A sulfonamide group is also highly effective at lowering pKa and can improve water solubility.[10]

-

Utilize Intramolecular Coordination: A more advanced strategy is to design a Wulff-type boronic acid by installing an ortho-aminomethyl group. The nitrogen atom can form a dative bond with the boron, stabilizing the tetrahedral geometry and dramatically lowering the pKa.[3][6]

-

Consider Benzoxaboroles: Benzoxaboroles are a class of boronic acids where one of the hydroxyl groups is part of a five-membered ring.[9] This ring strain increases the Lewis acidity of the boron atom, resulting in pKa values that are often naturally close to physiological pH (e.g., ~7.3).[9]

-

Data-Driven Decision Making: The Effect of Substituents on pKa

| Substituent on Phenylboronic Acid | Position | Approximate pKa | Rationale |

| None | - | 8.8 - 8.9 | Baseline acidity[5] |

| -NO₂ (Nitro) | meta | ~7.1 | Strong electron-withdrawing effect[10] |

| -SO₂NH₂ (Sulfonamide) | para | ~7.4 | Strong electron-withdrawing effect, improves polarity[10] |

| -F (Fluoro) | ortho | ~7.2 | Strong inductive effect, potential H-bonding stabilization[7] |

| -CN (Cyano) | para | ~7.8 | Moderate electron-withdrawing effect[7] |

| -CH₂N(CH₃)₂ | ortho | < 7.0 | Intramolecular B-N coordination stabilizes anionic form[1] |

Q: Problem: My sensor shows low sensitivity or a weak response to glucose at pH 7.4, even though the pKa is in the optimal range.

A: Root Cause Analysis & Solution Pathway

-

Causality: This issue can stem from several factors beyond pKa. Low sensitivity implies that the equilibrium shift upon glucose binding is small or that the signaling mechanism (e.g., fluorescence change) is inefficient.

-

Poor Binding Affinity (High Kd): While pKa is crucial, the intrinsic affinity of the binding pocket for glucose is also key. Monoboronic acids often have modest affinity for glucose.

-

Interference from Buffer: Certain buffer components, like Tris, contain diol or amine moieties that can compete with glucose for binding to the boronic acid.

-

Inefficient Signal Transduction: For fluorescent sensors, the binding event may not be effectively coupled to a change in the fluorophore's environment or electronic state (e.g., Photoinduced Electron Transfer, PET).

-

-

Solution:

-

Enhance Binding Affinity with Diboronic Acids: Synthesize a sensor that incorporates two boronic acid moieties connected by a rigid or semi-rigid linker.[3][16] This "diboronic acid" approach allows for multivalent binding to the different diol pairs on a single glucose molecule (e.g., the 1,2- and 3,5-diols), significantly increasing both affinity and selectivity for glucose over other monosaccharides.[3][17]

-

Change Buffer System: Switch to a non-interfering buffer system like PBS (Phosphate-Buffered Saline) or HEPES. Always verify that your buffer does not interact with your sensor.

-

Optimize the Fluorophore/Signaling Moiety: If using a fluorescent PET sensor, ensure the geometry is correct. The binding of glucose should alter the distance or orientation between the boronic acid (receptor) and the amine (quencher) to effectively "switch on" fluorescence.[3]

-

Workflow for Troubleshooting Low Sensitivity

Caption: A logical workflow for diagnosing and resolving low glucose sensitivity.

Q: Problem: My sensor shows significant interference from other physiological sugars, especially fructose.

A: Root Cause Analysis & Solution Pathway

-

Causality: Monoboronic acids inherently bind more strongly to fructose than to glucose.[17] This is because fructose has a higher population of the furanose form in solution, which presents a cis-diol in a conformation that is ideal for binding a single boronic acid.[2][17] Glucose, in its more abundant pyranose form, does not have an ideal cis-diol, making its binding less favorable.

-

Solution: The key to overcoming fructose interference is to design a sensor that specifically recognizes the unique geometry of glucose.

-

Implement a Diboronic Acid Design: This is the most effective strategy for glucose selectivity.[3][17] By optimizing the distance and orientation between two boronic acid moieties, you can create a "molecular cleft" that is perfectly sized to bind to the 1,2- and 3,5-diol pairs of α-glucofuranose.[3][18] Fructose, being a monovalent ligand, cannot bridge this gap effectively and will be outcompeted.[17]

-

Perform Competitive Binding Experiments: To validate selectivity, you must perform your binding assays in the presence of physiologically relevant concentrations of interfering sugars. Test your sensor's response to a standard glucose concentration (e.g., 5 mM) alone, and then test it again after spiking the solution with fructose (e.g., 0.1-0.5 mM) and galactose. A selective sensor will show a minimal change in its glucose response.

-

Boronic Acid-Glucose Binding Equilibrium

Caption: The pH-dependent equilibrium of boronic acid and its reversible binding to glucose.

References

-

Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (14), 1608-1609. [Link]

-

Hymel, P. A., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]

-

Si, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors. [Link]

-

Minchew, K. N., & Armitage, B. A. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. [Link]

-

Isah, A. A., et al. (2021). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

-

Li, M., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]

-

Si, Y., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. ResearchGate. [Link]

-

Li, Y., et al. (2006). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Bioconjugate Chemistry. [Link]

-

Olejniczak, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

-

Wang, W., et al. (2009). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Comprehensive Glycoscience. [Link]

-

Yan, J., et al. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron. [Link]

-

Badugu, R., et al. (2005). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence. [Link]

-

Cummins, C. (2018). Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. DORAS | DCU Research Repository. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Adamczyk-Woźniak, A., et al. (2009). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Ellis, G. A., & Johnson, B. J. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistrySelect. [Link]

-

Deshayes, S., et al. (2021). Glucose-Responsive Gene Delivery at Physiological pH through Tertiary-Amine Stabilized Boronate-PVA Particles Synthesized by One-Pot Reaction. Polymers. [Link]

-

White, A. N., & Smith, M. D. (2019). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. The Journal of Organic Chemistry. [Link]

-

Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates. ResearchGate. [Link]

-

Tripet, B. P., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Olejniczak, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

-

Li, M., et al. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters. [Link]

-

Rocha, J. D., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules. [Link]

-

Khan, F., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. QSpace. [Link]

-

Wang, B., & Anslyn, E. V. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews. [Link]

-

Khan, F., et al. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. Scientific Reports. [Link]

-

Ma, X., et al. (2008). Development of Boronic Acid Grafted Random Copolymer Sensing Fluid for Continuous Glucose Monitoring. Biomacromolecules. [Link]

-

Wang, S., et al. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doras.dcu.ie [doras.dcu.ie]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. d-nb.info [d-nb.info]

- 16. researchgate.net [researchgate.net]

- 17. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Technical Support Center: Troubleshooting Low Reactivity of Amino-Fluorophenylboronic Acids in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the low reactivity of amino-fluorophenylboronic acids in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to diagnose and overcome common experimental hurdles, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you identify the root cause of your reaction failures and provide actionable solutions.

Q1: My Suzuki-Miyaura reaction with an amino-fluorophenylboronic acid is sluggish or has stalled completely. What are the primary reasons and how can I address them?

Low to no conversion in these reactions is a common frustration. The underlying causes often stem from the electronic properties of the substrates and the stability of the boronic acid itself.

Underlying Causes & Corrective Actions:

-

Inherent Low Nucleophilicity: The presence of both an amino group and a fluorine atom on the phenyl ring can significantly impact the electronic nature of the boronic acid. Fluorine is a strongly electron-withdrawing group, which decreases the nucleophilicity of the aryl group, slowing down the crucial transmetalation step in the catalytic cycle.[1][2] The position of the amino group is also critical; while it is an electron-donating group, its effect can be counteracted by the fluorine atom.

-

Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[3] Amino- and fluoro-substituted arylboronic acids can be particularly susceptible to this process, especially under basic conditions.[4]

-

Catalyst Deactivation: The amino group can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[5]

Troubleshooting Workflow:

Caption: A stepwise troubleshooting workflow for stalled reactions.

Detailed Protocols for Optimization:

-

Protocol 1: Catalyst and Ligand Screening

For electron-deficient boronic acids, a highly active catalyst system is often required.[6] Buchwald-type ligands are generally a good starting point.

Materials:

-

Amino-fluorophenylboronic acid (1.0 eq)

-

Aryl halide (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., SPhos, XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

-

To a flame-dried Schlenk tube, add the amino-fluorophenylboronic acid, aryl halide, and base.

-

Evacuate and backfill with an inert gas (e.g., Argon) three times.

-